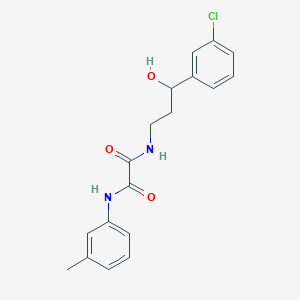

![molecular formula C28H31N3O3S B3016981 N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-N-苄基-3,5-二甲氧基苯甲酰胺 CAS No. 392320-65-9](/img/structure/B3016981.png)

N-[5-(1-金刚烷基)-1,3,4-噻二唑-2-基]-N-苄基-3,5-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

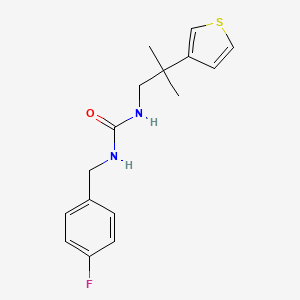

N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide is a compound that incorporates an adamantyl group, a thiadiazole ring, and a benzamide moiety with methoxy substituents. The adamantyl group is known for its lipophilic character, which can confer unique physical and chemical properties to the molecules it is part of . Thiadiazoles are heterocyclic compounds that have shown a variety of biological activities, including antimicrobial properties . The benzamide structure is a common feature in many bioactive molecules and can interact with a range of biological targets .

Synthesis Analysis

The synthesis of related adamantyl-thiadiazole compounds has been reported using 'green' chemistry approaches. For example, novel adamantyl-imidazolo-thiadiazoles were synthesized through ring formation reactions using bromoethanone and amino-thiadiazoles on a nanomaterial base in ionic liquid media . This method is environmentally friendly and could potentially be adapted for the synthesis of N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide.

Molecular Structure Analysis

The molecular structure of adamantyl-thiadiazole derivatives has been studied using various techniques. For instance, the structure of a related compound, 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide, was analyzed, revealing that the adamantyl substituent adopts a gauche position relative to the acetamide moiety . This information can provide insights into the conformational preferences of the N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide molecule.

Chemical Reactions Analysis

The chemical reactivity of adamantyl-thiadiazole compounds can be influenced by the presence of the adamantyl group. The lipophilic nature of this group can affect the interaction of the molecule with biological targets, such as enzymes involved in tuberculosis or tyrosinase, which is related to pigmentation . These interactions can lead to inhibitory activities, as seen in the case of tyrosinase inhibition by adamantyl N-benzylbenzamide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantyl-thiadiazole derivatives are shaped by their molecular structure. The presence of the adamantyl group can increase lipophilicity, which may enhance the compound's ability to penetrate biological membranes . Additionally, the thiadiazole ring can contribute to the molecule's stability and electronic properties, as seen in spectroscopic studies of similar compounds . These properties are crucial for the compound's potential as a chemotherapeutic agent and its interactions with biological systems.

科学研究应用

合成和结构分析

金刚烷基取代衍生物的合成

对金刚烷基取代化合物(包括噻二唑)的研究集中在它们的合成和潜在应用上。一项研究探索了金刚烷基取代的 N-杂环卡宾配体在有机金属化学中的应用,展示了合成空间位阻分子的挑战和机遇 (Dinger、Nieczypor 和 Mol,2003)。

晶体学和 QTAIM 分析

金刚烷-1,3,4-噻二唑衍生物的结构分析揭示了对其分子相互作用的见解。这些分析(包括分子中的原子量子理论 (QTAIM))为理解这些化合物的物理化学性质提供了基础 (El-Emam 等人,2020)。

抗菌和抗炎活性

- 生物活性:多种 1-金刚烷基-1,3,4-噻二唑衍生物已被合成并测试了它们的抗菌和抗炎活性。一些化合物对革兰氏阳性菌、革兰氏阴性菌和酵母样致病真菌白色念珠菌表现出显着的活性。此外,某些衍生物在体内表现出剂量依赖性的抗炎活性 (Kadi 等人,2010)。

抗增殖特性

- 抗增殖和抗菌特性:源自 1,3,4-噻二唑化合物的席夫碱已被研究其抗增殖和抗菌特性。这些研究强调了金刚烷基-噻二唑衍生物在开发具有靶向生物活性的治疗剂中的潜在用途 (Gür 等人,2020)。

抗惊厥和抗结核应用

抗惊厥磺酰胺

对含有金刚烷基部分的磺酰胺的研究已经确定了潜在的抗癫痫化合物。这些发现表明金刚烷基-噻二唑衍生物在神经病学和药理学中的治疗潜力 (Masereel 等人,2002)。

抗结核剂

通过“绿色”方案合成的新型金刚烷基-咪唑并-噻二唑已被评估为抗结核剂。这项研究强调了创新合成方法在开发新型抗菌剂中的重要性 (Anusha 等人,2015)。

属性

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O3S/c1-33-23-11-22(12-24(13-23)34-2)25(32)31(17-18-6-4-3-5-7-18)27-30-29-26(35-27)28-14-19-8-20(15-28)10-21(9-19)16-28/h3-7,11-13,19-21H,8-10,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUXNOLDYNHMDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3016899.png)

![3-((4-(3-chlorophenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016900.png)

![4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B3016901.png)

![(3Ar,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B3016905.png)

![3,3-Dimethyl-4-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B3016911.png)

![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![4-fluoro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016919.png)